6-Bromo-N2-phenylquinazoline-2,4-diamine

β2-adrenergic receptor negative allosteric modulator GPCR pharmacology

6-Bromo-N2-phenylquinazoline-2,4-diamine (CAS 2378521-26-5; molecular formula C14H11BrN4; molecular weight 315.17 g/mol) is a synthetically designed small molecule belonging to the 2,4-diaminoquinazoline class. The compound features a quinazoline core with a primary amino group at C-4, a phenylamino substituent at N-2, and a bromine atom at C-6, distinguishing it from other quinazoline-2,4-diamines through its specific substitution pattern.

Molecular Formula C14H11BrN4
Molecular Weight 315.17 g/mol
CAS No. 2378521-26-5
Cat. No. B3391849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N2-phenylquinazoline-2,4-diamine
CAS2378521-26-5
Molecular FormulaC14H11BrN4
Molecular Weight315.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)N
InChIInChI=1S/C14H11BrN4/c15-9-6-7-12-11(8-9)13(16)19-14(18-12)17-10-4-2-1-3-5-10/h1-8H,(H3,16,17,18,19)
InChIKeyMPGNABXYXOGUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-N2-phenylquinazoline-2,4-diamine (CAS 2378521-26-5): Defined Chemical Identity and Structural Class for Procurement Specification


6-Bromo-N2-phenylquinazoline-2,4-diamine (CAS 2378521-26-5; molecular formula C14H11BrN4; molecular weight 315.17 g/mol) is a synthetically designed small molecule belonging to the 2,4-diaminoquinazoline class . The compound features a quinazoline core with a primary amino group at C-4, a phenylamino substituent at N-2, and a bromine atom at C-6, distinguishing it from other quinazoline-2,4-diamines through its specific substitution pattern . This compound has been identified and characterized as AS408, a negative allosteric modulator (NAM) of the β2-adrenergic receptor (β2AR), with its binding site mapped by X-ray crystallography (PDB: 6OBA) [1]. The compound serves as a high-purity research chemical (typically ≥95% by HPLC) and is primarily utilized as a selective pharmacological probe in GPCR allosteric modulation studies and as a versatile synthetic building block for further derivatization .

Why 6-Bromo-N2-phenylquinazoline-2,4-diamine Cannot Be Replaced by Generic Quinazoline-2,4-diamine Analogs in β2AR Allosteric Research and Chemical Biology Applications


Generic substitution among quinazoline-2,4-diamine analogs fails because the specific bromine substitution at C-6 and the N2-phenyl group of this compound confer a unique allosteric pharmacology that is absent in closely related structures. While N2-phenylquinazoline-2,4-diamine (lacking the 6-bromo substituent) exhibits weak, non-selective activity at NF-κB with an IC50 > 29.9 µM [1], and N4-benzyl-N2-phenylquinazoline-2,4-diamine acts as a competitive cruzain inhibitor (Ki = 1.4 µM) [2], neither demonstrates allosteric modulation of the β2-adrenergic receptor. The 6-bromo substituent is structurally essential for occupying the membrane-facing allosteric pocket between transmembrane segments 3 and 5 of β2AR, as confirmed by X-ray crystallography [3]. Consequently, any procurement decision that substitutes this compound with a non-brominated or differently substituted quinazoline-2,4-diamine will result in loss of the β2AR negative allosteric modulator (NAM) activity that defines its primary research utility and chemical biology value [4].

Quantitative Evidence for 6-Bromo-N2-phenylquinazoline-2,4-diamine (AS408): Head-to-Head and Cross-Study Comparisons Against Structural Analogs and In-Class β2AR Modulators


Unique Negative Allosteric Modulator (NAM) Activity at β2AR Versus Orthosteric Quinazoline-2,4-diamines Lacking β2AR Allosteric Activity

6-Bromo-N2-phenylquinazoline-2,4-diamine (AS408) acts as a negative allosteric modulator (NAM) at the β2-adrenergic receptor, reducing agonist-stimulated G-protein activation and β-arrestin recruitment with a pKB of 6.8 in [35S]GTPγS binding assays [1]. In contrast, the non-brominated analog N2-phenylquinazoline-2,4-diamine shows no detectable β2AR allosteric modulation; its reported activity is limited to weak NF-κB inhibition with an IC50 > 29.9 µM (>29,900 nM) [2]. N4-benzyl-N2-phenylquinazoline-2,4-diamine, another structural analog, functions as a competitive orthosteric cruzain protease inhibitor (Ki = 1.4 µM) with no β2AR activity reported [3]. The functional consequence of AS408's NAM activity was confirmed in both cAMP accumulation and β-arrestin recruitment assays, where AS408 shifted norepinephrine concentration-response curves rightward, indicating decreased agonist potency [4].

β2-adrenergic receptor negative allosteric modulator GPCR pharmacology

Structurally Resolved Allosteric Binding Site Versus CMPD-15: Distinct Binding Pockets and Pharmacological Profiles on β2AR

X-ray crystallography (PDB: 6OBA, 3.1 Å resolution) revealed that AS408 (6-bromo-N2-phenylquinazoline-2,4-diamine) binds to a membrane-facing pocket on β2AR formed by transmembrane segments 3 and 5, adjacent to the PIF (Pro211-Ile121-Phe282) conformational switch motif [1]. In contrast, the structurally distinct NAM CMPD-15 (a bromobenzyl-methylbenzamide derivative) binds to a different intracellular allosteric site on β2AR [2]. AS408 stabilizes the inactive conformation of the PIF switch, disrupting a water-mediated polar network involving E122(3.41) [3]. AS408 acts as a NAM for both G-protein activation and β-arrestin recruitment (pKB = 6.8), while CMPD-15's binding site and pharmacological profile are distinct [4]. This structural differentiation confirms that the 6-bromoquinazoline scaffold of AS408 engages a unique allosteric pocket not targeted by CMPD-15.

allosteric binding site X-ray crystallography β2AR conformational hub

Dual-Pathway Negative Allosteric Modulation Versus Biased NAM DFPQ: Balanced G-Protein and β-Arrestin Inhibition

AS408 functions as a balanced negative allosteric modulator, inhibiting both norepinephrine-stimulated G-protein activation (cAMP accumulation) and β-arrestin-2 recruitment at the β2AR [1]. This contrasts with DFPQ (difluorophenyl quinazoline), a structurally related quinazoline derivative that acts as a biased NAM, selectively inhibiting β-arrestin recruitment (IC50 = 600 nM) without affecting Gs coupling or cAMP production . AS408's pKB of 6.8 reflects equivalent modulation of both signaling pathways, whereas DFPQ exhibits complete functional selectivity for β-arrestin [2]. The balanced versus biased NAM profiles are attributable to distinct binding site interactions: AS408 binds the membrane-facing PIF-adjacent pocket, while DFPQ is predicted to engage residues in TM3, TM4, and intracellular loop 2 [3].

β-arrestin bias G-protein signaling functional selectivity

6-Bromo Substituent as Synthetic Handle Versus Non-Halogenated Quinazoline-2,4-diamines: Enabling Downstream Derivatization for Diversified Chemical Libraries

The C-6 bromine atom in 6-bromo-N2-phenylquinazoline-2,4-diamine serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling modular diversification of the quinazoline scaffold . In contrast, N2-phenylquinazoline-2,4-diamine (lacking the 6-bromo substituent) cannot undergo direct C-6 functionalization without introducing a halogen via an additional synthetic step . The bromine atom also contributes to the compound's unique binding interactions: in the β2AR-AS408 co-crystal structure, the bromine occupies a hydrophobic sub-pocket within the membrane-facing allosteric site, contributing to binding affinity [1]. This dual role — as both a synthetic diversification point and a pharmacophoric element — is not available in non-halogenated or differently halogenated quinazoline-2,4-diamines .

synthetic building block bromine handle cross-coupling chemistry

Crystallographically Confirmed Allosteric Mechanism Versus Orthosteric Quinazoline Kinase Inhibitors: Target Engagement Mode Differentiation

The majority of quinazoline derivatives developed as kinase inhibitors (e.g., EGFR inhibitors such as gefitinib, erlotinib, and 4-anilinoquinazolines) bind to the orthosteric ATP-binding pocket of their target kinases, competing directly with ATP [1]. In contrast, 6-bromo-N2-phenylquinazoline-2,4-diamine (AS408) binds to an allosteric site on β2AR that is topographically distinct from the orthosteric ligand-binding pocket, as demonstrated by co-crystallization with the orthosteric antagonist alprenolol [2]. The orthosteric binding pocket of β2AR remained accessible during AS408 binding, confirming a purely allosteric mechanism. This contrasts with 6-bromoquinazoline derivatives evaluated as EGFR inhibitors, which exhibit cytotoxicity with IC50 values ranging from 0.53-46.6 µM in MCF-7 and SW480 cancer cell lines, operating through ATP-competitive kinase inhibition [3]. AS408 does not function as a kinase inhibitor and instead modulates GPCR conformational dynamics [4].

allosteric mechanism orthosteric vs. allosteric kinase inhibitor comparison

Validated Research and Industrial Application Scenarios for 6-Bromo-N2-phenylquinazoline-2,4-diamine (AS408) Based on Quantitative Evidence


GPCR Allosteric Pharmacology: Probing β2AR Conformational Dynamics and Signaling Bias

AS408 serves as a structurally characterized (PDB: 6OBA, 3.1 Å resolution) negative allosteric modulator of β2AR, enabling researchers to stabilize the inactive PIF conformational switch and interrogate the functional consequences of membrane-facing allosteric pocket engagement [1]. Its balanced inhibition of both G-protein and β-arrestin pathways (pKB = 6.8) makes it an ideal reference NAM for benchmarking biased allosteric modulators such as DFPQ (β-arrestin-biased NAM, IC50 = 600 nM) [2]. The availability of the co-crystal structure with orthosteric antagonist alprenolol confirms non-competitive binding, allowing unambiguous dissection of allosteric versus orthosteric pharmacology [3].

Chemical Biology Probe Development: Structure-Activity Relationship (SAR) Exploration via 6-Bromo Derivatization

The C-6 bromine atom functions as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions, enabling systematic SAR exploration of the allosteric binding pocket without de novo scaffold synthesis [1]. Researchers can rapidly generate diversified quinazoline libraries through Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the 6-position, correlating substituent effects with allosteric modulator potency at β2AR [2]. Molecular docking studies and the available crystal structure (PDB: 6OBA) guide rational substitution design targeting the hydrophobic sub-pocket occupied by the bromine atom [3].

Dual-Pathway GPCR Signaling Dissection: Differentiating G-Protein-Dependent and β-Arrestin-Dependent Functions

Unlike DFPQ, which selectively inhibits β-arrestin recruitment (IC50 = 600 nM) while sparing Gs coupling, AS408 provides balanced inhibition of both pathways [1]. This balanced profile enables researchers to use AS408 as a tool to simultaneously suppress both arms of β2AR signaling, complementary to biased NAMs that selectively target one pathway [2]. Experimental protocols using AS408 in [35S]GTPγS binding, GloSensor cAMP, and β-galactosidase complementation assays have been established and published, facilitating protocol transfer across laboratories [3].

Selective β2AR Pharmacological Tool for Cardiovascular and Respiratory Research Programs

AS408 acts as a selective negative allosteric modulator of the β2-adrenergic receptor, with its binding site (membrane-facing TM3/TM5 interface) identified as a novel allosteric pocket adjacent to the PIF conformational switch [1]. This selectivity profile — combined with the absence of orthosteric kinase inhibition activity common to other 6-bromoquinazoline derivatives — makes AS408 a clean pharmacological tool for in vitro β2AR studies in cardiovascular and respiratory research contexts, where β2AR signaling plays critical roles in bronchial smooth muscle relaxation, cardiac chronotropy, and vascular tone regulation [2].

Quote Request

Request a Quote for 6-Bromo-N2-phenylquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.